

Eulicin: A Technical Guide to a Mid-20th Century Antifungal Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eulicin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Eulicin**, an antifungal and antibacterial antibiotic discovered in the mid-20th century. The information is compiled from foundational patents and early scientific publications, offering a historical perspective on its discovery, properties, and production. This document is intended for researchers in natural product discovery, antibiotic development, and the history of antimicrobial agents.

Discovery and Historical Significance

Eulicin was discovered by Jesse Charney, Alfred A. Tytell, and William P. MacClure Fisher, researchers at Merck & Co., Inc., as detailed in their 1961 U.S. Patent 2,998,438. The antibiotic is a metabolic product of the actinomycete *Streptomyces parvus*.

The discovery of **Eulicin** occurred during the "golden age" of antibiotic discovery, a period marked by intensive screening of soil microorganisms for novel antimicrobial compounds. While **Eulicin** demonstrated a broad spectrum of antifungal activity and notable potency against *Mycobacterium tuberculosis*, it does not appear to have achieved widespread clinical use. The reasons for its apparent discontinuation are not explicitly documented in the available literature but may be attributable to the concurrent discovery of other antifungal agents with more favorable therapeutic profiles or commercial viability. Its historical significance lies in its contribution to the growing arsenal of antimicrobial agents during a pivotal era of pharmaceutical research.

Chemical and Physical Properties

Eulicin is a strong base with the chemical formula $C_{24}H_{52}N_8O_2$ [1]. Its salts with mineral acids, such as hydrochloric acid and sulfuric acid, are substantially neutral in aqueous solution and exhibit good stability. The antibiotic's potency is not diminished by autoclaving for one hour at approximately 120°C, and its solid hydrochloride and helianthate salts are stable to heating at around 100°C for 4-6 hours[2].

Antimicrobial Spectrum

Eulicin exhibits a broad range of antifungal activity and also inhibits the growth of some bacteria. The inhibitory concentrations, as determined by a broth dilution method, are summarized in the tables below.

Antifungal Activity

Fungal Species	Inhibitory Concentration (µg/mL)[2]
Aspergillus niger	0.0053
Monosporium apiospermum	0.037
Histoplasma capsulatum	0.074
Cladosporium werneckii	0.074
Cryptococcus neoformans	0.074
Hormodendrum pedrosoi compactum	0.14
Phialophora verrucosa	0.28
Blastomyces brasiliensis	0.59
Nocardia asteroides	2.3
Epidermophyton floccosum	1.2
Trichophyton mentagrophytes	2.3
Microsporum gypseum	9.5
Alternaria solani	0.074

A 1965 study by Hebeka and Solotorovsky noted that strains of *Candida albicans* that had developed resistance to the polyene antibiotics candidin or amphotericin B demonstrated increased sensitivity to **Eulicin** compared to the parent strains[3].

Antibacterial Activity

Bacterial Species	Inhibitory Concentration (µg/mL)[2]
<i>Mycobacterium tuberculosis</i>	0.1
<i>Bacillus subtilis</i>	0.6
<i>Staphylococcus aureus</i>	2.3
<i>Escherichia coli</i>	>100
<i>Pseudomonas aeruginosa</i>	>100
<i>Salmonella typhi</i>	>100

Mechanism of Action

The precise mechanism of action of **Eulicin** is not described in the available historical literature. Further research would be required to elucidate its molecular target and the pathways through which it exerts its antifungal and antibacterial effects.

Experimental Protocols

The following experimental protocols are based on the descriptions provided in U.S. Patent 2,998,438. These methods reflect the techniques of the era and may require adaptation for modern laboratory standards.

Fermentation of Eulicin

The production of **Eulicin** is achieved through the submerged aerobic fermentation of *Streptomyces parvus*.

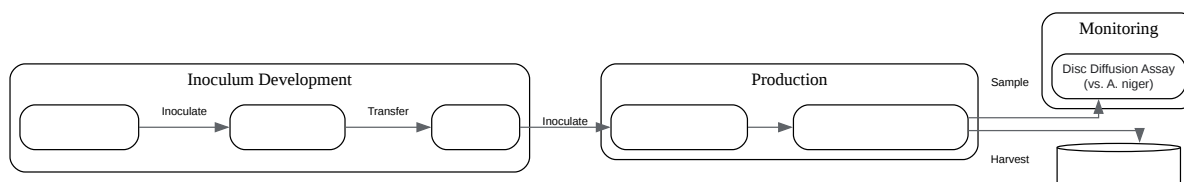
Media Composition (Example):

- Cerelese (crude glucose): 1.0%

- Brown sugar: 1.0%
- Pharmamedia (cottonseed meal): 1.0%
- Wilson's Peptone Liquor #159: 0.5%
- NaCl: 0.5%
- CaCO₃: 0.1%
- pH adjusted to 7.0

Protocol:

- A soil stock culture of *S. parvus* is used to inoculate a suitable culture medium in an Erlenmeyer flask.
- The flask is incubated on a rotary shaker for several days at approximately 25°C.
- The resulting culture is used to inoculate larger seed flasks.
- The seed flasks are then used to inoculate a production fermenter.
- Fermentation is carried out with agitation and aeration at a temperature of about 28-30°C for several days. An antifoam agent is typically added.
- The production of **Eulicin** can be monitored using a filter paper disc diffusion assay against a susceptible organism, such as *Aspergillus niger*.



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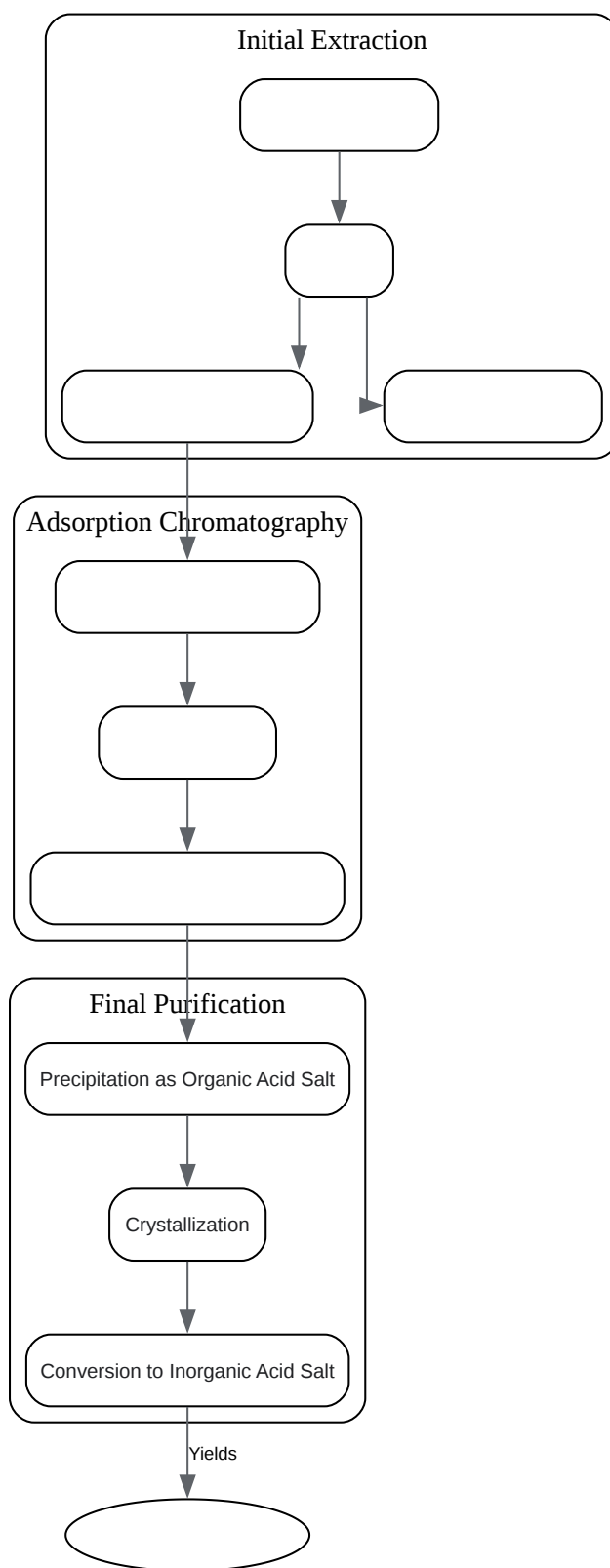
Caption: Workflow for the fermentation of **Eulicin** from *Streptomyces parvus*.

Isolation and Purification of Eulicin

The isolation of **Eulicin** from the fermentation broth involves adsorption chromatography.

Protocol:

- The mycelium is removed from the fermentation broth by filtration.
- The antibiotic in the filtrate is adsorbed onto a material such as carbon or a cationic resin (e.g., IRC-50 or Duolite S-30).
- The adsorbent is washed with water and then with a solvent such as 80% acetone to remove impurities.
- **Eulicin** is eluted from the adsorbent using an acidified alcohol (e.g., methanolic-HCl) or an aqueous acid.
- Further purification can be achieved by precipitating **Eulicin** from the eluate with an organic acid salt (e.g., helianthate), followed by crystallization.
- The organic acid salt can be converted to a more soluble inorganic acid salt (e.g., hydrochloride) by dissolving in methanol, adding the corresponding acid, and precipitating the organic acid.



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- To cite this document: BenchChem. [Eulicin: A Technical Guide to a Mid-20th Century Antifungal Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1215506#eulicin-discovery-and-historical-significance]

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